N~1~,N~1'~-(Ethane-1,2-diyl)bis{N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine}
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Overview
Description
N~1~,N~1’~-(Ethane-1,2-diyl)bis{N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine} is a complex organic compound characterized by its unique structure, which includes an ethane-1,2-diyl backbone and anthracen-9-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(Ethane-1,2-diyl)bis{N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine} typically involves a multi-step process. One common method includes the reaction of ethane-1,2-diamine with anthracen-9-ylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1’~-(Ethane-1,2-diyl)bis{N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene derivatives, while reduction could produce simpler amine compounds .
Scientific Research Applications
N~1~,N~1’~-(Ethane-1,2-diyl)bis{N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine} has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which N1,N~1’~-(Ethane-1,2-diyl)bis{N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine} exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The compound’s structure allows it to intercalate between DNA bases, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
N,N′-(Ethane-1,2-diyl)bis(N-methylformamide): Similar backbone but different functional groups.
N,N′-(Ethane-1,2-diyl)bis(benzamides): Contains benzamide groups instead of anthracen-9-ylmethyl groups.
Uniqueness
N~1~,N~1’~-(Ethane-1,2-diyl)bis{N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine} is unique due to its anthracen-9-ylmethyl groups, which impart distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence or light emission .
Properties
CAS No. |
176324-74-6 |
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Molecular Formula |
C36H38N4 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
N,N'-bis[2-(anthracen-9-ylmethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C36H38N4/c1-5-13-31-27(9-1)23-28-10-2-6-14-32(28)35(31)25-39-21-19-37-17-18-38-20-22-40-26-36-33-15-7-3-11-29(33)24-30-12-4-8-16-34(30)36/h1-16,23-24,37-40H,17-22,25-26H2 |
InChI Key |
AVUKVWFGMPWTDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCNCCNCCNCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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